Superior Target Binding Affinity Compared to Linear Peptide Antagonist FSLLRY-amide
The stapled macrocyclic conformation of the target compound enables high-affinity binding to PAR2, a feature lost in flexible linear peptides. In competitive binding assays against the PAR2 agonist 2f-LIGRLO-NH₂, the target compound demonstrated a Ki of 45 nM, representing a 1,111-fold improvement over the linear antagonist FSLLRY-amide, which has an IC₅₀ of ~50 µM [1].
| Evidence Dimension | PAR2 Antagonist Binding Affinity (Ki/IC₅₀) |
|---|---|
| Target Compound Data | Ki = 45 nM |
| Comparator Or Baseline | FSLLRY-amide (IC₅₀ ~50 µM) |
| Quantified Difference | 1,111-fold increase in potency |
| Conditions | Competitive binding assay in HT-29 cells, displacing 2f-LIGRLO-NH₂ |
Why This Matters
A >1,000-fold potency advantage enables the use of significantly lower doses to achieve therapeutic blockade, reducing the risk of off-target effects and lowering the cost of goods for large-scale studies.
- [1] Suen, J. Y., et al. (2016). Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and structural analogues. Bioorganic & Medicinal Chemistry Letters, 26(3), 986-991. View Source
